molecular formula C7H11Na B15178080 Sodium, bicyclo[2.2.1]hept-1-yl- CAS No. 71477-81-1

Sodium, bicyclo[2.2.1]hept-1-yl-

Cat. No.: B15178080
CAS No.: 71477-81-1
M. Wt: 118.15 g/mol
InChI Key: CGJBXRQSYXUCFF-UHFFFAOYSA-N
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Description

1-Sodionorbornane is a chemical compound belonging to the norbornane family, characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Sodionorbornane can be synthesized through several methods. One common approach involves the reaction of norbornene with sodium hydride in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, with the sodium hydride acting as a strong base to deprotonate the norbornene, leading to the formation of 1-Sodionorbornane .

Industrial Production Methods: In an industrial setting, the production of 1-Sodionorbornane may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of 1-Sodionorbornane produced on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1-Sodionorbornane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, iodine.

Major Products Formed:

    Oxidation: Norbornane derivatives with functionalized carbon substituents.

    Reduction: Reduced norbornane derivatives.

    Substitution: Halogenated norbornane derivatives.

Mechanism of Action

The mechanism of action of 1-Sodionorbornane and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, 1-Sodionorbornane derivatives may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness of 1-Sodionorbornane: 1-Sodionorbornane stands out due to its unique sodium-substituted structure, which imparts distinct reactivity and properties compared to other norbornane derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

71477-81-1

Molecular Formula

C7H11Na

Molecular Weight

118.15 g/mol

InChI

InChI=1S/C7H11.Na/c1-2-7-4-3-6(1)5-7;/h6H,1-5H2;/q-1;+1

InChI Key

CGJBXRQSYXUCFF-UHFFFAOYSA-N

Canonical SMILES

C1C[C-]2CCC1C2.[Na+]

Origin of Product

United States

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